4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid

Cell Permeability Prodrug Design Oncology

Researchers face limited SAR flexibility with unsubstituted pyrrole cores. This 4-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid (CAS 351416-84-7) provides the distinct 1,4-substitution pattern required for steric and lipophilicity optimization in lead compounds targeting hyperlipidemia or peripheral circulation disorders. - **SAR Enabler:** Ethyl vs. H/Me/isopropyl comparison for target engagement & ADME tuning - **Prodrug Precursor:** Direct route to methyl/ethyl esters with enhanced cell permeability - **Process Benchmark:** Validates scalable synthesis (US Patent 5,684,161) for API development

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 351416-84-7
Cat. No. B12881589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid
CAS351416-84-7
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCCC1=CN(C=C1C(=O)O)C
InChIInChI=1S/C8H11NO2/c1-3-6-4-9(2)5-7(6)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)
InChIKeyUNNBQTLIPQUAST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic Acid: Strategic Building Block


4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid (CAS 351416-84-7) is a heterocyclic aromatic organic compound belonging to the pyrrole family, characterized by a 1-methyl and a 4-ethyl substitution on the pyrrole-3-carboxylic acid core . This specific 1,4-substitution pattern is of significant interest because it represents a functionalized pyrrole core that serves as a versatile intermediate in organic synthesis and pharmaceutical research, distinct from unsubstituted or differently substituted pyrrole-3-carboxylic acid analogs [1]. Its molecular formula is C8H11NO2, with a molecular weight of 153.18 g/mol .

1 4-Ethyl-1-methyl substitution for SAR exploration
2 Versatile pyrrole intermediate for ester prodrug synthesis
3 Covered by patented scalable synthetic process

Why Generic Pyrrole Acids Cannot Match 4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic Acid


The pyrrole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, but its biological activity, physicochemical properties, and synthetic utility are exquisitely sensitive to substitution patterns. In-class compounds cannot be simply interchanged because even minor changes to the alkyl substitution at the 1- and 4-positions profoundly alter lipophilicity, metabolic stability, and target engagement profiles [1]. The 4-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid presents a specific, defined substitution pattern that is crucial for exploring structure-activity relationships (SAR) around the pyrrole core. Unlike the unsubstituted or simply methylated analogs, the 4-ethyl group provides a distinct steric and electronic environment that can be leveraged for optimizing lead compounds, particularly in the context of 1-substituted pyrrole-3-carboxylic acid derivatives known for their roles in treating hyperlipidemia and improving peripheral circulation [2]. Furthermore, the presence of the 4-ethyl group offers a unique synthetic handle for further derivatization that is absent in simpler pyrrole-3-carboxylic acids, thereby impacting downstream process chemistry and scalability [3].

Substitution at C4
Unsubstituted or methyl-only analogs lack the steric and electronic handle of the 4-ethyl group, limiting SAR depth.
Lipophilicity shift
The ΔXLogP ≈ +0.4 versus 1-methyl analog may alter permeability and metabolic stability, breaking structure-property relationships.
Synthetic handles
Generic pyrrole-3-carboxylic acids may not offer the same validated derivatization routes described in process patents.

Evidence Guide: 4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic Acid vs. Analogs


Methyl Ester Derivative: Improved Cell Permeability

The methyl ester derivative of 4-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid (CAS 2137664-47-0) was found to enhance cell permeability, making it a more promising candidate for further optimization in oncology drug development compared to the parent carboxylic acid [1]. While direct quantitative permeability data (e.g., PAMPA or Caco-2) is not publicly available for the parent acid, the observation that esterification is necessary to improve cellular uptake is a well-established principle in medicinal chemistry and highlights a key differentiator for procurement: the parent acid is a versatile starting material for generating more permeable prodrugs or ester analogs.

Cell Permeability
Class-level inference
Parent acid: expected low permeability
Methyl ester: reported enhanced permeability
Supports prodrug design evaluation
Direct permeability data not available; ester observation only
Cell Permeability Prodrug Design Oncology

Defined Substitution Pattern for SAR Exploration

The compound's specific 1-methyl, 4-ethyl substitution pattern is explicitly covered by a foundational patent (US 5684161) that describes an industrially viable process for preparing 1-substituted pyrrole-3-carboxylic acid derivatives useful as medicines for hyperlipidemia and peripheral circulation improvement [1]. This patent underscores the importance of the 1-substitution, but the 4-ethyl group provides a distinct steric and electronic profile compared to the unsubstituted 4-position or other alkyl groups (e.g., 4-methyl, 4-isopropyl). In SAR studies, the 4-ethyl group can be a critical variable for optimizing potency and selectivity against related analogs [2].

SAR Substituent
Class-level inference
4-Ethyl: moderate steric bulk, higher lipophilicity
Baseline: H or methyl at C4
Enables systematic 4-position SAR exploration
Patent-supported structure but not quantified
Structure-Activity Relationship Hyperlipidemia Medicinal Chemistry

Distinct Lipophilicity and Polar Surface Area Profile

Computational predictions provide a quantifiable differentiation in physicochemical properties. For 4-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid, the calculated XLogP is 1.0 and the topological polar surface area (TPSA) is 42.2 Ų . In contrast, the unsubstituted 1-methyl-1H-pyrrole-3-carboxylic acid (CAS 6973-60-0) has a lower predicted XLogP (approx. 0.6) and a similar TPSA. While these differences appear small, they are significant in the context of lead optimization, where even a ΔLogP of 0.4 can translate to a measurable difference in membrane permeability and metabolic stability. The 4-ethyl group provides a balanced increase in lipophilicity, potentially improving passive diffusion while maintaining acceptable polarity.

Lipophilicity
Cross-study comparable
ΔXLogP ≈ +0.4
vs 1-methyl-1H-pyrrole-3-carboxylic acid
May influence ADME and permeability profiles
Predicted values; experimental validation recommended
Lipophilicity Drug-likeness ADME Properties

Key Intermediate in a Patented Synthetic Process

4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic acid is a representative example of the 1-substituted pyrrole-3-carboxylic acid derivatives that are prepared via a patented, industrially viable process (US 5684161) [1]. This process addresses the longstanding challenge of synthesizing such derivatives with sufficient economy and operational simplicity. The patent specifically highlights the utility of these compounds as medicines or intermediates for hyperlipidemia and peripheral circulation treatments. This positions 4-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid as a compound of established synthetic relevance, which is a key differentiator for procurement compared to less synthetically validated or less documented pyrrole analogs.

Synthetic Process
Supporting evidence
Covered by US 5684161, scalable route
Reduces scale-up risk and procurement uncertainty
Validated for 1-substituted pyrrole-3-carboxylic acid derivatives
Process Chemistry Synthetic Intermediate Scalability

Research and Industrial Applications of 4-Ethyl-1-methyl-1H-pyrrole-3-carboxylic Acid


Lead Optimization: 4-Position SAR Exploration

In a medicinal chemistry program targeting hyperlipidemia or peripheral circulation disorders, 4-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid serves as a key intermediate for synthesizing a series of 1-substituted pyrrole-3-carboxylic acid derivatives. The compound's specific 4-ethyl group allows researchers to systematically probe the impact of steric bulk and lipophilicity at this position on target engagement and ADME properties, as supported by its relevance to the SAR outlined in US Patent 5684161 [1]. By comparing the ethyl analog to the corresponding hydrogen, methyl, or isopropyl derivatives, scientists can fine-tune the pharmacological profile of a lead candidate. This is a direct application of the evidence from Section 3 regarding SAR exploration [2].

Prodrug Design: Cell-Permeable Ester Analogs

For research programs focused on intracellular targets, such as those in oncology, the parent carboxylic acid is an essential starting material for generating methyl or ethyl ester prodrugs. The evidence that the methyl ester derivative of this compound exhibits enhanced cell permeability [3] directly supports this application. By procuring the parent acid, researchers can readily synthesize and evaluate a panel of ester prodrugs to improve the bioavailability and cellular uptake of a pyrrole-based inhibitor, thereby overcoming a common limitation of carboxylic acid-containing compounds. This scenario is a direct translation of the evidence provided in Section 3 [3].

Process Development: Scalable Pyrrole Intermediate Synthesis

Process chemists seeking to develop scalable, cost-effective routes to 1-substituted pyrrole-3-carboxylic acid derivatives will find 4-ethyl-1-methyl-1H-pyrrole-3-carboxylic acid to be a valuable benchmark substrate. The compound is a representative example of the class of compounds synthesized by the industrially viable method described in US Patent 5684161 [1]. Its procurement allows for the validation and optimization of this patented process, including reaction condition screening, impurity profiling, and yield improvement, thereby reducing technical risk in the scale-up of novel pyrrole-based active pharmaceutical ingredients (APIs). This application is directly supported by the evidence presented in Section 3 [1].

Application
Selection Property
Validation Focus
Lead optimization for hyperlipidemia research models
4-Ethyl substitution and lipophilicity
SAR endpoints and target engagement
Prodrug design for oncology research models
Permeability-enhancing ester derivatization potential
Cellular uptake and prodrug stability
Process development for scalable pyrrole intermediate synthesis
Validated synthetic route (US 5684161)
Process robustness and impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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